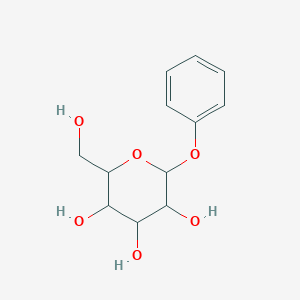

Phényl α-D-glucopyranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Phenyl α-D-Glucopyranoside and related compounds has been extensively studied. For instance, Phenyl 4,6-O-(R)-benzylidene-2,3-O-bis(diphenylphosphino)-β-D-glucopyranoside, a derivative, is prepared from glucose and shows promise as a chiral bidentate ligand in asymmetric synthesis, particularly in the hydrogenation of amino acid precursors (Selke & Pracejus, 1986). Moreover, regioselective acylation techniques have facilitated the synthesis of various glycoconjugates, highlighting the versatility and importance of Phenyl α-D-Glucopyranoside in synthetic chemistry (Roscher et al., 1996).

Molecular Structure Analysis

Spectroscopic studies have provided insights into the structure of Phenyl β-D-Glucopyranoside, identifying three conformers and demonstrating that the addition of a phenyl substituent has minimal impact on the sugar's conformational landscape (Talbot & Simons, 2002). Such studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

The reactivity of Phenyl α-D-Glucopyranoside derivatives in various chemical environments highlights their potential as intermediates in synthetic pathways. For example, the hydrolysis of isomaltosaccharides by specific enzymes shows the biochemical relevance of these compounds (Suzuki et al., 1979). Additionally, the study of enzyme-activated irreversible inhibitors provides insights into their potential therapeutic applications (Briggs et al., 1995).

Physical Properties Analysis

Understanding the physical properties of Phenyl α-D-Glucopyranoside, such as solubility, melting point, and crystalline structure, is essential for its application in chemical synthesis and material science. However, specific studies focusing on these aspects were not identified in the current search and would require further investigation.

Chemical Properties Analysis

The chemical properties of Phenyl α-D-Glucopyranoside, including its reactivity towards various chemical groups and conditions, are critical for its utilization in synthesis and biological studies. For instance, the synthesis and reactivity of Phenyl α-D-Glucopyranoside derivatives towards lithiation and further reaction with aldehydes demonstrate the compound's versatility in creating complex glycosides (Beau & Sinaÿ, 1985).

Applications De Recherche Scientifique

Analyse Conformationnelle

Le phényl α-D-glucopyranoside est utilisé dans l'étude des paysages conformationnels des dérivés de monosaccharides. Les distributions conformationnelles de ces composés en solution peuvent être explorées en utilisant une approche combinée expérimentale et théorique . Ceci comprend l'utilisation de l'activité optique vibrationnelle (VOA), de l'infrarouge, de la Raman et d'autres techniques spectroscopiques . Les préférences conformationnelles de ces composés peuvent varier considérablement en fonction du solvant utilisé .

Activité Anti-inflammatoire

Le this compound présente une activité anti-inflammatoire dans les cellules RAW 264.7 activées par le lipopolysaccharide . Il inhibe la production d'oxyde nitrique et réduit significativement l'expression de la synthase d'oxyde nitrique inductible (iNOS) et de la cyclooxygénase-2 (COX-2) . Il atténue également les cytokines pro-inflammatoires, notamment le facteur de nécrose tumorale-α (TNF-α), l'interleukine-1β (IL-1β) et d'autres gènes liés à l'inflammation .

Inhibition de l'Adhésion et de l'Activité MMP

Le this compound peut abolir l'augmentation de l'adhésion, l'expression de la ninjurine 1 (Ninj1) et l'activité de la métalloprotéinase matricielle (MMP) induite par le traitement par l'endotoxine . Cela suggère des applications potentielles dans le traitement des maladies où ces processus jouent un rôle crucial.

Inhibition de la Translocation Nucléaire de NF-κB

Le this compound inhibe la translocation nucléaire du facteur nucléaire-κB (NF-κB), un facteur de transcription clé impliqué dans le processus inflammatoire . Cela pourrait avoir des implications pour le traitement des affections où NF-κB joue un rôle significatif.

Réactif en Synthèse Chimique

Le this compound est utilisé comme réactif en synthèse chimique . Il peut être utilisé dans la synthèse de divers composés organiques.

Médiation du Goût Amer

Le this compound peut médiatiser le goût amer en réponse aux β-glucopyranosides

Mécanisme D'action

- Phenyl alpha-D-glucopyranoside (also known as phenyl α-D-glucoside) is a natural compound found in certain plants . Its primary targets are not extensively studied, but it exhibits anti-inflammatory activity.

- In particular, it inhibits nitric oxide (NO) production and suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine Raw 264.7 macrophages .

- Phenyl alpha-D-glucopyranoside interacts with inflammatory pathways. It attenuates proinflammatory cytokines (such as tumor necrosis factor-α and interleukin-1β) and other inflammation-related genes .

- Additionally, it inhibits increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .

- The compound’s anti-inflammatory effects are attributed to its interference with nuclear factor-κB (NF-κB) nuclear translocation, a key step in the inflammatory process .

- Phenyl alpha-D-glucopyranoside impacts pathways related to inflammation, cytokine production, and adhesion molecules .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .

Orientations Futures

Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311850 | |

| Record name | Phenyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4630-62-0 | |

| Record name | Phenyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranoside, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

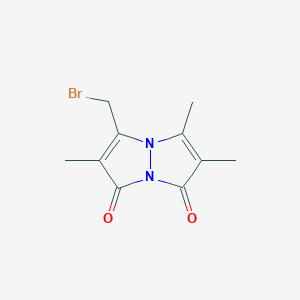

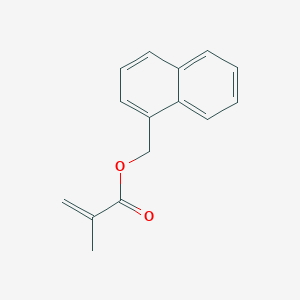

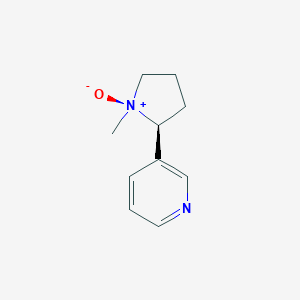

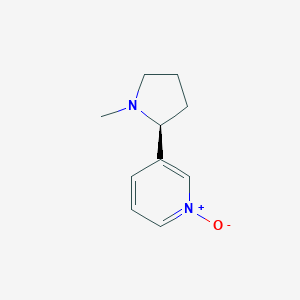

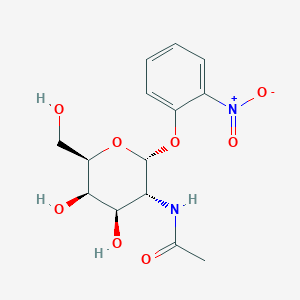

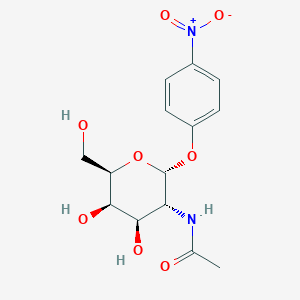

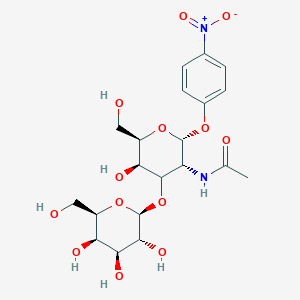

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

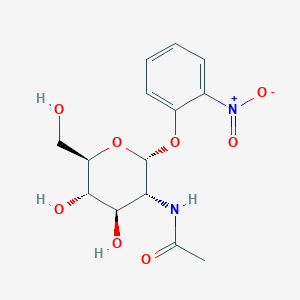

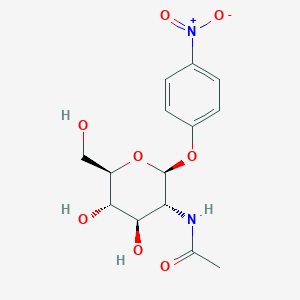

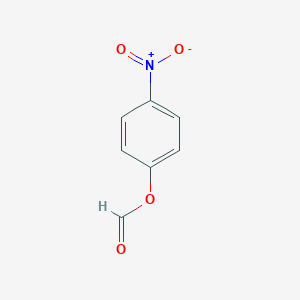

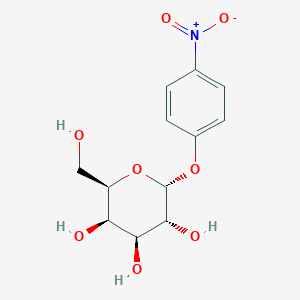

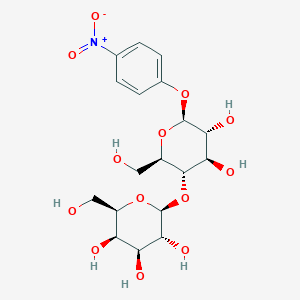

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.